4-(2-methoxyphenyl)-3-methylbut-2-enoic acid 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1216328-65-2
VCID: VC3025996
InChI: InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
SMILES: CC(=CC(=O)O)CC1=CC=CC=C1OC
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid

CAS No.: 1216328-65-2

Cat. No.: VC3025996

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid - 1216328-65-2

Specification

CAS No. 1216328-65-2
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid
Standard InChI InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Standard InChI Key DXFINYUXSFQEHS-UHFFFAOYSA-N
SMILES CC(=CC(=O)O)CC1=CC=CC=C1OC
Canonical SMILES CC(=CC(=O)O)CC1=CC=CC=C1OC

Introduction

Physical and Chemical Properties

Basic Properties

The fundamental physical and chemical properties of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid are summarized in Table 1. These properties are essential for understanding the compound's behavior in various chemical environments and its potential applications.

Table 1: Basic Properties of 4-(2-Methoxyphenyl)-3-Methylbut-2-Enoic Acid

PropertyValue
CAS Number1216328-65-2
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
IUPAC Name(E)-4-(2-methoxyphenyl)-3-methylbut-2-enoic acid
InChIInChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)/b9-8+
InChIKeyDXFINYUXSFQEHS-CMDGGOBGSA-N
AppearanceNot specified in available data
SolubilityLikely soluble in organic solvents like ethanol or methanol

The compound exists in the E-configuration as indicated by its IUPAC name, which is an important stereochemical feature that influences its reactivity and properties .

Structural Characteristics

The molecular structure of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid features several key components that contribute to its chemical behavior:

  • A methoxy group (-OCH₃) attached to a phenyl ring at the ortho position

  • The phenyl ring bonded to a butenoic acid moiety

  • A methyl substituent on the double bond of the butenoic acid portion

  • A carboxylic acid functional group (-COOH)

  • A conjugated system formed by the double bond and the carboxylic acid group

Chemical Reactivity

Types of Reactions

As an α,β-unsaturated carboxylic acid, 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid can participate in several types of chemical reactions:

  • Oxidation reactions: The compound can undergo oxidation, particularly at the double bond, to form various oxidized derivatives.

  • Reduction reactions: The double bond and the carboxylic acid group can be reduced to form saturated derivatives or alcohols.

  • Substitution reactions: The compound can participate in substitution reactions, particularly at the carboxylic acid group.

  • Addition reactions: The α,β-unsaturated system makes it susceptible to nucleophilic addition reactions, particularly Michael additions.

  • Esterification: The carboxylic acid group can react with alcohols to form corresponding esters.

Reaction Mechanisms

The reactivity of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid is largely influenced by the presence of the α,β-unsaturated carboxylic acid system. This feature makes the compound electrophilic at both the β-carbon and the carbonyl carbon, allowing for various reaction pathways.

For oxidation reactions, common reagents would include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), typically requiring acidic conditions. The mechanism involves the attack of the oxidizing agent on the π-bond of the double bond.

Reduction reactions might employ reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction of the carboxylic acid group would typically require stronger reducing agents compared to the reduction of the double bond.

Esterification reactions would follow standard mechanisms involving nucleophilic attack by the alcohol on the carbonyl carbon, followed by elimination of water. These reactions are often catalyzed by acids.

Applications

Medicinal Chemistry

4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid has potential applications in medicinal chemistry due to its structural features. Similar compounds have demonstrated:

  • Antimicrobial properties: The compound structure suggests potential activity against various microorganisms.

  • Anti-inflammatory activity: Related compounds with similar structural features have shown anti-inflammatory properties.

  • Building block for bioactive compounds: As an intermediate, it can be used to synthesize more complex molecules with specific biological activities .

The structural features, including the methoxy group and the α,β-unsaturated carboxylic acid moiety, contribute to its potential bioactivity. These features allow for specific interactions with biological targets, potentially leading to therapeutic effects.

Organic Synthesis

In organic synthesis, 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid serves as a valuable intermediate due to its functional group diversity and reactivity:

  • Synthesis of complex molecules: The compound can serve as a building block for more complex structures.

  • Formation of heterocyclic compounds: The functional groups present allow for cyclization reactions leading to various heterocyclic systems.

  • Preparation of derivatives: The carboxylic acid group enables the formation of various derivatives including esters, amides, and anhydrides.

The compound's conjugated system also makes it useful in reactions requiring electron transfer or radical intermediates, further expanding its synthetic utility.

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